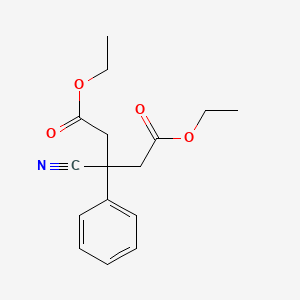










|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]([C:19]#[N:20])([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH2:7][C:8](OCC)=[O:9])[CH3:2].C(O)C.[H][H].N>[Ni].C(OCC)C.CCCCCC>[CH2:1]([O:3][C:4](=[O:21])[CH2:5][C:6]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][C:8](=[O:9])[NH:20][CH2:19]1)[CH3:2] |f:5.6|
|


|
Name
|
|
|
Quantity
|
93 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CC(CC(=O)OCC)(C1=CC=CC=C1)C#N)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
reactant
|
|
Smiles
|
N
|
|
Name
|
|
|
Quantity
|
280 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
|
Name
|
diethyl ether hexane
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC.CCCCCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
After 7 hours
|
|
Duration
|
7 h
|
|
Type
|
WAIT
|
|
Details
|
to stand for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
FILTRATION
|
|
Details
|
Filter through a celite pad
|
|
Type
|
WASH
|
|
Details
|
rinse the solids with ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporate the filtrate in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a residue
|
|
Type
|
TEMPERATURE
|
|
Details
|
cool to −20° C
|
|
Type
|
WAIT
|
|
Details
|
After 18 hours
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
decant
|
|
Type
|
ADDITION
|
|
Details
|
add 1/5 diethyl ether/hexane (500 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
cool to −20° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
|
Type
|
CUSTOM
|
|
Details
|
Collect the solid
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
triturate with 1/5 diethyl ether/hexane (500 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
Filter
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolve in diethyl ether (300 mL)
|
|
Type
|
ADDITION
|
|
Details
|
add hexane (700 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
to give a solid
|
|
Type
|
CUSTOM
|
|
Details
|
Collect the solid
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dry
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CC1(CNC(C1)=O)C1=CC=CC=C1)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |